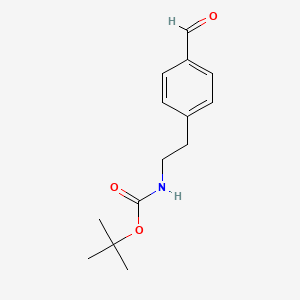

tert-Butyl 4-formylphenethylcarbamate

Description

BenchChem offers high-quality tert-Butyl 4-formylphenethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-formylphenethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVPDGAQMNTPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591017 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421551-75-9 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-formylphenethylcarbamate

This guide provides a comprehensive technical overview of tert-butyl 4-formylphenethylcarbamate, a valuable building block in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and characterization.

Introduction

tert-Butyl 4-formylphenethylcarbamate, also known as tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate or 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzaldehyde, is a bifunctional organic molecule. It incorporates a Boc-protected amine and an aromatic aldehyde, making it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the development of pharmaceutical agents. The presence of the reactive aldehyde group allows for various subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the Boc-protecting group offers a stable yet readily cleavable handle for the amine functionality.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-formylphenethylcarbamate is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 421551-75-9 | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 217.4-217.9 °C | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. |

Synthesis and Purification

The synthesis of tert-butyl 4-formylphenethylcarbamate is typically achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for tert-butyl 4-formylphenethylcarbamate.

Experimental Protocol: Synthesis of tert-Butyl (4-formylphenethyl)carbamate[3]

Step 1: Synthesis of tert-Butyl (4-bromophenethyl)carbamate

-

To a solution of 4-bromophenethylamine in a suitable solvent such as dichloromethane (DCM), add a base (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl (4-formylphenethyl)carbamate [3]

-

Dissolve tert-butyl (4-bromophenethyl)carbamate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for a specified time to allow for lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (4-formylphenethyl)carbamate as a solid.

Purification

Purification of the final product is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present, but a mixture of hexanes and ethyl acetate is commonly employed. The purity of the collected fractions should be monitored by thin-layer chromatography (TLC).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized tert-butyl 4-formylphenethylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

9.97 (s, 1H): This singlet corresponds to the proton of the aldehyde group (-CHO).

-

7.83 (d, J=8.00 Hz, 2H): These two protons are on the aromatic ring, ortho to the aldehyde group.

-

7.43 (d, J=8.13 Hz, 2H): These two protons are on the aromatic ring, meta to the aldehyde group.

-

6.91 (br t, J=5.25 Hz, 1H): This broad triplet is attributed to the proton of the carbamate N-H.

-

3.20 (q, J=6.92 Hz, 2H): These two protons are the methylene group adjacent to the carbamate nitrogen (-CH₂-NHBoc).

-

2.80 (t, J=7.25 Hz, 2H): These two protons are the benzylic methylene group (-Ar-CH₂-).

-

1.35 (s, 9H): This singlet represents the nine equivalent protons of the tert-butyl group.

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

-

192.8: Carbonyl carbon of the aldehyde.

-

155.6: Carbonyl carbon of the carbamate.

-

146.9: Aromatic carbon attached to the ethyl group.

-

134.8: Aromatic carbon attached to the aldehyde group.

-

129.9: Aromatic CH carbons ortho to the aldehyde.

-

129.5: Aromatic CH carbons meta to the aldehyde.

-

77.4: Quaternary carbon of the tert-butyl group.

-

41.6: Methylene carbon adjacent to the carbamate nitrogen.

-

35.5: Benzylic methylene carbon.

-

28.2: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.

-

~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde (Fermi resonance).

-

~1710 cm⁻¹: C=O stretching of the aldehyde.

-

~1685 cm⁻¹: C=O stretching of the carbamate (amide I band).

-

~1530 cm⁻¹: N-H bending of the carbamate (amide II band).

-

~1600 and ~1450 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 249.31. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc protecting group.

Reactivity and Applications

The dual functionality of tert-butyl 4-formylphenethylcarbamate makes it a valuable intermediate in multi-step syntheses.

-

Aldehyde Moiety: The aldehyde group can undergo a wide range of reactions, including:

-

Reductive Amination: To introduce a new amino group.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

-

-

Boc-Protected Amine: The Boc group provides robust protection for the amine under a variety of reaction conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine for further functionalization, such as amide bond formation or alkylation.

This combination of reactive sites allows for the sequential and controlled elaboration of molecular complexity, a key strategy in the synthesis of drug candidates and other biologically active molecules.

Safety and Handling

tert-Butyl 4-formylphenethylcarbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4-formylphenethylcarbamate is a key synthetic intermediate with significant potential in organic and medicinal chemistry. Its well-defined structure and dual functionality provide a versatile platform for the construction of complex molecular architectures. The synthetic and analytical data presented in this guide offer a solid foundation for its use in research and development.

References

-

tert-Butyl N-[2-(4-formylphenyl)ethyl]carbamate 95%. Advanced ChemBlocks Inc. Link

-

Certificate of Analysis: tert-Butyl(4-formylphenethyl)carbamate. ChemScene. Link

-

Total synthesis of enlicitide decanoate. LinkPlease note: A direct, stable URL for this thesis could not be provided, but the data is cited from this source.

Sources

"tert-Butyl 4-formylphenethylcarbamate" molecular weight and formula

An In-Depth Technical Guide to tert-Butyl 4-formylphenethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 4-formylphenethylcarbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications as a versatile building block in the design and synthesis of novel therapeutic agents. By leveraging the chemistry of its two key functional groups—the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive aldehyde—this compound serves as a valuable intermediate for introducing a 4-formylphenethyl moiety into more complex molecular architectures. This document is intended to be a technical resource for researchers, offering insights into its synthesis, handling, and strategic use in drug discovery workflows.

Chemical Identity and Properties

While specific experimental data for tert-Butyl 4-formylphenethylcarbamate is not widely published, its molecular formula and weight can be determined from its structure. Its properties can be inferred from analogous compounds. The molecule consists of a phenethylamine backbone where the amine is protected with a Boc group, and the para position of the phenyl ring is functionalized with a formyl (aldehyde) group.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |

| Molecular Weight | 249.31 g/mol | Calculated |

| IUPAC Name | tert-butyl (4-formylphenethyl)carbamate | N/A |

| Appearance | Likely a white to off-white solid | [1] |

| Purity | Typically >95% for research-grade chemicals | [1] |

The presence of the Boc group renders the amine nucleophilicity inert under many reaction conditions, allowing for selective reactions at the aldehyde. Conversely, the aldehyde can be used in reactions such as reductive amination or Wittig reactions, with the Boc group remaining intact. The Boc group can be readily removed under acidic conditions to unmask the primary amine for further functionalization.

Proposed Synthesis Workflow

A common and efficient method for the synthesis of tert-Butyl 4-formylphenethylcarbamate would likely involve a two-step process starting from 4-formylphenethylamine. This involves the protection of the primary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-Butyl 4-formylphenethylcarbamate

-

Dissolution: Dissolve 4-formylphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a proton scavenger.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: Strategic use of the bifunctional nature of the molecule.

Role of the tert-Butyl Group in Drug Design

The tert-butyl group, a common feature in many pharmaceuticals, can serve to increase the metabolic stability of a compound by acting as a steric shield against enzymatic degradation. [2]While the tert-butyl group in this molecule is part of a protecting group, its presence in final drug candidates is often a strategic choice to enhance pharmacokinetic properties. [2]

Safety and Handling

As with any research chemical, tert-Butyl 4-formylphenethylcarbamate should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, general guidelines based on similar compounds should be followed. [3][4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [6]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [3][5][6]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]* Disposal: Dispose of in accordance with local regulations for chemical waste. [3][4]

Conclusion

tert-Butyl 4-formylphenethylcarbamate is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its orthogonal functional groups—a reactive aldehyde and a protected amine—provide chemists with a powerful tool for the systematic construction of complex molecular architectures. The insights provided in this guide regarding its properties, synthesis, and applications are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of novel therapeutics.

References

-

PubChem. tert-Butyl 4-formylbenzyl(methyl)carbamate. Available from: [Link]

-

PubChem. tert-butyl N-(4-formylphenyl)-N-methylcarbamate. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. Available from: [Link]

Sources

An In-depth Technical Guide to tert-Butyl N-[2-(4-formylphenyl)ethyl]carbamate: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate, a critical building block in contemporary pharmaceutical synthesis. The document delves into the molecule's structural attributes, physicochemical properties, and its pivotal role as a key intermediate. A detailed, field-proven synthetic protocol for its preparation via the Boc protection of 4-(2-aminoethyl)benzaldehyde is presented, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield. Furthermore, a thorough characterization of the compound using modern analytical techniques is outlined, supported by spectroscopic data. The guide also explores the downstream application of this intermediate, particularly in the synthesis of the selective estrogen receptor degrader (SERD), Elacestrant, highlighting its significance in the development of novel therapeutics for hormone-receptor-positive breast cancer. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of medicinal chemistry, the design and synthesis of complex molecular architectures often rely on the availability of versatile and strategically functionalized building blocks. tert-Butyl N-[2-(4-formylphenyl)ethyl]carbamate (Figure 1) has emerged as a compound of significant interest due to its bifunctional nature, incorporating both a reactive aldehyde and a protected primary amine. This unique combination allows for sequential and site-selective modifications, making it an invaluable intermediate in multi-step synthetic routes.

The aldehyde moiety serves as a handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse structural motifs. Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the aminoethyl side chain offers robust protection under a wide range of reaction conditions, yet can be readily removed under acidic conditions, unmasking the primary amine for subsequent elaboration. This strategic orthogonality is paramount in the construction of complex drug molecules.

A prime example of its utility is in the synthesis of Elacestrant, a recently approved oral selective estrogen receptor degrader (SERD) for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] The structural backbone of Elacestrant is assembled using tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate as a key precursor, underscoring the industrial relevance and importance of this intermediate.[1][2]

This guide will provide a detailed exploration of this key synthetic intermediate, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective utilization in process development and scale-up. The key identifiers and properties of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (4-formylphenethyl)carbamate | [3] |

| CAS Number | 421551-75-9 | [3] |

| Molecular Formula | C₁₄H₁₉NO₃ | [3] |

| Molecular Weight | 249.31 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [3] |

The molecular structure, depicted below, reveals the key functional groups that dictate its reactivity.

Figure 1: Chemical structure of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate.

Synthesis and Mechanism

The most direct and efficient synthesis of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate involves the protection of the primary amine of 4-(2-aminoethyl)benzaldehyde with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism for Boc protection of amines. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the departure of a stable leaving group, tert-butoxycarbonate, which subsequently decomposes to the highly stable tert-butanol and carbon dioxide. The final product is the N-Boc protected amine. The presence of a mild base is often employed to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.

Figure 2: Simplified workflow of the synthesis of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the preparation of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate.

Materials:

-

4-(2-Aminoethyl)benzaldehyde hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of 4-(2-aminoethyl)benzaldehyde hydrochloride (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (approximately 2 mL per gram of Boc₂O) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate as a white to off-white solid.

Rationale for Procedural Choices:

-

Use of Hydrochloride Salt: 4-(2-Aminoethyl)benzaldehyde is often more stable and easier to handle as its hydrochloride salt.

-

Triethylamine as Base: Triethylamine is a common organic base used to neutralize the HCl salt of the starting material and the acid generated during the reaction, facilitating the nucleophilic attack of the free amine.

-

Dichloromethane as Solvent: DCM is an excellent solvent for both the starting materials and the product, and its low boiling point facilitates easy removal during workup.

-

Aqueous Workup: The aqueous workup with NaHCO₃ and brine is essential to remove any remaining salts and water-soluble impurities.

-

Flash Chromatography: This purification technique is highly effective for separating the desired product from any unreacted starting materials or byproducts.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. Key expected signals include:

-

A singlet for the aldehydic proton (~9.9 ppm).

-

Aromatic protons in the range of 7.3-7.9 ppm.

-

A broad singlet for the NH proton of the carbamate.

-

Multiplets for the ethyl chain protons.

-

A characteristic singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm).

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals include:

-

A signal for the carbonyl carbon of the aldehyde (~192 ppm).

-

A signal for the carbonyl carbon of the carbamate (~156 ppm).

-

Signals for the aromatic carbons.

-

A signal for the quaternary carbon of the tert-butyl group (~79 ppm).

-

Signals for the carbons of the ethyl chain and the methyl groups of the tert-butyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected for:

-

N-H stretching of the carbamate (~3350 cm⁻¹).

-

C=O stretching of the aldehyde (~1690 cm⁻¹).

-

C=O stretching of the carbamate (~1680 cm⁻¹).

-

C-H stretching of the aromatic ring and the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. The expected molecular ion peak [M+H]⁺ would be at m/z 250.14.

Application in the Synthesis of Elacestrant

The primary application of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate is as a key intermediate in the synthesis of Elacestrant.[1] In this multi-step synthesis, the aldehyde functionality of the intermediate is utilized for a crucial carbon-carbon or carbon-nitrogen bond-forming reaction, typically a reductive amination, to couple it with the other key fragment of the Elacestrant molecule. Following this coupling, the Boc protecting group is removed under acidic conditions to reveal the primary amine, which is then further functionalized to complete the synthesis of the final drug substance.

Figure 3: Simplified schematic of the role of tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate in the synthesis of Elacestrant.

The strategic use of this intermediate significantly streamlines the synthesis of Elacestrant, allowing for the efficient and controlled assembly of this complex and clinically important molecule.

Conclusion

tert-Butyl N-[2-(4-formylphenyl)ethyl]carbamate is a versatile and strategically important intermediate in modern organic and medicinal chemistry. Its bifunctional nature, coupled with the robust and selectively cleavable Boc protecting group, makes it an ideal building block for the synthesis of complex molecules, most notably the anticancer drug Elacestrant. The synthetic protocol detailed in this guide provides a reliable and reproducible method for its preparation, and the analytical characterization data serves as a benchmark for quality control. As the demand for novel therapeutics continues to grow, the importance of well-characterized and readily accessible intermediates like tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate will undoubtedly increase, solidifying its place as a cornerstone in the drug discovery and development pipeline.

References

-

ChemPure. tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate, 95%. [Link]

-

ChemBK. tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate Request for Quotation. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8. [Link][1][2]

-

MDPI. Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation. [Link]

-

Unibest Industrial Co., Ltd. CAS No. 2477812-42-1, Elacestrant Intermediate. [Link][1][4]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

- Google Patents.

-

ResearchGate. Synthetic scheme for elacestrant. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Journal of Engineering Science and Technology. SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Link]

-

The Royal Society of Chemistry. SUPPORTNG INFORMATION. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

-

Organic Syntheses. [Link]

-

NIH. Novel Polymorphic Patterns for Elacestrant Dihydrochloride. [Link]

Sources

- 1. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS No. 2477812-42-1, Elacestrant Intermediate - Buy CAS No.2477812-42-1, Elacestrant Intermediate, China Supply Chain Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

"tert-Butyl 4-formylphenethylcarbamate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-formylphenethylcarbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for tert-butyl 4-formylphenethylcarbamate, a valuable bifunctional intermediate in organic synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, field-proven protocol. We will explore the strategic rationale behind the chosen synthetic route, delve into the reaction mechanism, provide a step-by-step experimental protocol, and outline methods for validation and characterization. The core of this synthesis relies on the chemoselective N-Boc protection of the precursor, 4-(2-aminoethyl)benzaldehyde, a method that offers high yields and purity while preserving the sensitive aldehyde functionality.

Introduction: A Versatile Synthetic Building Block

Key Molecular Features:

-

Molecular Formula: C₁₄H₁₉NO₃

-

Molecular Weight: 249.31 g/mol

-

Core Structure: A phenethylamine backbone functionalized with a para-formyl group and an N-Boc protecting group.

Synthetic Strategy and Retrosynthetic Analysis

The primary challenge in synthesizing molecules with multiple reactive sites, such as an amine and an aldehyde, is achieving chemoselectivity. A direct approach could lead to undesirable side reactions like self-condensation or Schiff base formation. Therefore, a protection strategy is paramount.

Our retrosynthetic analysis identifies the most logical disconnection at the carbamate's nitrogen-carbon bond. This reveals that the target molecule can be efficiently prepared from the key precursor, 4-(2-aminoethyl)benzaldehyde .[2][5] This precursor contains both the required amine and aldehyde functionalities. The forward synthesis, therefore, simplifies to a single, high-yielding protection step.

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis: Chemoselective N-Boc Protection

The chosen pathway involves the reaction of 4-(2-aminoethyl)benzaldehyde with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This is a standard and highly reliable method for protecting primary and secondary amines.[3][6][7]

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 4-(2-aminoethyl)benzaldehyde, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate leaving group. This unstable group decomposes into carbon dioxide and the tert-butoxide anion, which is a strong base that deprotonates the newly formed ammonium salt to yield the final carbamate product and tert-butanol.[4]

Caption: N-Boc protection of 4-(2-aminoethyl)benzaldehyde.

Rationale for Experimental Choices

-

Protecting Agent ((Boc)₂O): Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity towards amines and relative stability, making it easy to handle. The byproducts of the reaction (CO₂ and tert-butanol) are volatile and easily removed during workup.[6]

-

Base (Triethylamine, TEA): While the reaction can proceed without an added base, the inclusion of a non-nucleophilic base like TEA is beneficial. It neutralizes the acidic proton on the intermediate ammonium species, accelerating the reaction and preventing potential side reactions.[6]

-

Solvent (Tetrahydrofuran, THF): THF is an excellent solvent for this transformation as it readily dissolves both the amine precursor and the Boc anhydride, creating a homogeneous reaction mixture. Dichloromethane (DCM) is also a common alternative.[3][6]

-

Temperature (Room Temperature): The reaction is typically exothermic and proceeds efficiently at ambient temperature (20-25 °C), eliminating the need for heating or cooling and simplifying the experimental setup.

Detailed Experimental Protocol

This protocol describes a self-validating system where progress is monitored, and the final product is rigorously characterized.

Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 4-(2-Aminoethyl)benzaldehyde | 219919-48-9 | 149.19 | 10.0 | 1.49 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 11.0 (1.1 eq) | 2.40 g |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 12.0 (1.2 eq) | 1.67 mL |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL |

| Saturated aq. NH₄Cl | 12125-02-9 | - | - | ~50 mL |

| Brine (Saturated aq. NaCl) | 7647-14-5 | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-aminoethyl)benzaldehyde (1.49 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous THF to the flask and stir until the solid is completely dissolved.

-

Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Addition of Protecting Agent: In a single portion, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the stirred solution at room temperature. Note: Gas evolution (CO₂) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting amine spot is no longer visible.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 50 mL of brine.

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford tert-butyl 4-formylphenethylcarbamate as a white solid or viscous oil.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Expected Result / Data |

| Physical State | White to off-white solid or viscous oil. |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.98 (s, 1H, -CHO), 7.82 (d, J=8.0 Hz, 2H, Ar-H), 7.40 (d, J=8.0 Hz, 2H, Ar-H), 4.60 (br s, 1H, -NH), 3.45 (q, J=6.8 Hz, 2H, -CH₂-NH), 2.90 (t, J=7.0 Hz, 2H, Ar-CH₂), 1.44 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 191.9, 155.8, 145.5, 135.2, 130.1, 129.8, 79.5, 42.3, 36.1, 28.4 |

| FT-IR (ATR, cm⁻¹) | 3350 (N-H stretch), 2975 (C-H stretch), 1690 (C=O, aldehyde & carbamate), 1510 (C=C aromatic) |

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis is maintained through systematic checks:

-

In-Process Control: TLC is a crucial tool to ensure the complete consumption of the starting material. The disappearance of the baseline amine spot (which stains with ninhydrin) and the appearance of a new, higher Rƒ product spot provides real-time validation of the reaction's progress.

-

Final Product Validation: The structural identity and purity of the final compound must be unequivocally confirmed. This is achieved by comparing the spectroscopic data (NMR, IR, Mass Spectrometry) with the expected values listed in the table above. Agreement between experimental and reference data validates the success of the synthesis.

Conclusion

The synthesis of tert-butyl 4-formylphenethylcarbamate is most effectively and reliably achieved through the direct N-Boc protection of 4-(2-aminoethyl)benzaldehyde. This single-step pathway is characterized by its simplicity, high chemoselectivity, mild reaction conditions, and excellent yields. The resulting product is a highly valuable and versatile intermediate, poised for use in a wide array of subsequent chemical transformations in the fields of medicinal chemistry and materials science.

References

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

PubChem. 4-(2-Aminoethyl)benzaldehyde | C9H11NO | CID 19825238. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

De Gruyter. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1). [Link]

-

PubChem. 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | C9H12ClNO | CID 21315530. [Link]

-

J-Star Research, Inc. BOC Protection and Deprotection. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. tert-Butyl 4-formylbenzylcarbamate | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. 4-(2-Aminoethyl)benzaldehyde | C9H11NO | CID 19825238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

"tert-Butyl 4-formylphenethylcarbamate" as a chemical building block

An In-Depth Technical Guide to tert-Butyl 4-formylphenethylcarbamate: A Versatile Bifunctional Building Block in Modern Synthesis

This guide provides an in-depth technical exploration of tert-butyl 4-formylphenethylcarbamate, a valuable bifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, core reactivity, and application, presenting not just protocols, but the underlying scientific rationale to empower effective and innovative molecular design.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery and complex molecule synthesis, efficiency is paramount. Building blocks that offer multiple, orthogonally reactive functional groups are indispensable tools. tert-Butyl 4-formylphenethylcarbamate embodies this principle. It possesses two key reactive centers: a reactive aldehyde and a stable, protected amine.

-

The Aldehyde Handle: The formyl group is a versatile precursor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as an electrophilic site for nucleophilic additions and can be readily transformed into other functional groups.

-

The Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the phenethylamine nitrogen offers robust protection under a wide range of reaction conditions. Its strategic advantage lies in its straightforward removal under acidic conditions, unmasking a primary amine for subsequent elaboration, such as amide bond formation or further alkylation.

This dual functionality allows for sequential, controlled modifications, making it a powerful scaffold for building molecular diversity and complexity from a common intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is the foundation of its effective use.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |

| Molecular Weight | 249.31 g/mol | Calculated |

| Appearance | White to Off-White Solid | Typical for similar compounds[1] |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Inferred from structure |

| Storage | Inert atmosphere, 2-8°C | Recommended for aldehydes[2][3] |

Spectroscopic Characterization:

Confirming the identity and purity of tert-butyl 4-formylphenethylcarbamate is critical. The following are expected spectral characteristics based on its structure and data from analogous compounds.[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.98 (s, 1H): Aldehydic proton (CHO).

-

δ 7.82 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the aldehyde.

-

δ 7.40 (d, J=8.0 Hz, 2H): Aromatic protons meta to the aldehyde.

-

δ 4.55 (br s, 1H): Carbamate N-H.

-

δ 3.45 (q, J=6.8 Hz, 2H): Methylene group adjacent to the nitrogen (-CH₂-NHBoc).

-

δ 2.88 (t, J=7.0 Hz, 2H): Methylene group adjacent to the aromatic ring (Ar-CH₂-).

-

δ 1.44 (s, 9H): tert-Butyl protons of the Boc group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 191.9: Aldehyde carbonyl carbon.

-

δ 155.8: Carbamate carbonyl carbon.

-

δ 146.0, 135.5, 130.1, 129.5: Aromatic carbons.

-

δ 79.5: Quaternary carbon of the Boc group.

-

δ 42.1: Methylene carbon adjacent to nitrogen.

-

δ 36.0: Methylene carbon adjacent to the aromatic ring.

-

δ 28.4: Methyl carbons of the Boc group.

-

-

FT-IR (ATR, cm⁻¹):

-

~3350: N-H stretch (carbamate).

-

~2970, 2850: C-H stretches (aliphatic).

-

~2730: C-H stretch (aldehyde Fermi resonance).

-

~1705: C=O stretch (aldehyde).

-

~1685: C=O stretch (carbamate).

-

~1605: C=C stretch (aromatic).

-

The combination of these techniques provides an unambiguous confirmation of the molecule's structure.[5]

Synthesis of the Building Block

The most direct and reliable synthesis of tert-butyl 4-formylphenethylcarbamate involves the oxidation of the corresponding commercially available alcohol, tert-butyl 4-(2-hydroxyethyl)benzylcarbamate.

Caption: Synthetic route to the title compound.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is chosen for its reliability and moderate conditions, which are compatible with the Boc protecting group.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add dichloromethane (DCM, 100 mL) and pyridinium chlorochromate (PCC, 1.5 eq). Stir the resulting orange slurry for 15 minutes at room temperature.

-

Reactant Addition: Dissolve tert-butyl 4-(2-hydroxyethyl)benzylcarbamate (1.0 eq) in DCM (20 mL) and add it dropwise to the PCC slurry.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter it through a plug of silica gel, eluting with additional diethyl ether. The filtration removes the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.[6]

Causality Note: PCC is a sufficiently mild oxidizing agent that it will not affect the Boc-protecting group or the aromatic ring. Filtering through silica gel is a critical step to remove the insoluble chromium salts which can complicate subsequent steps.

Core Reactivity & Synthetic Applications

The synthetic utility of tert-butyl 4-formylphenethylcarbamate stems from the reactivity of its aldehyde group. We will explore three cornerstone transformations.

Reductive Amination: Forging C-N Bonds

Reductive amination is a robust method for forming secondary and tertiary amines.[7][8] The aldehyde first condenses with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ by a mild reducing agent.

Caption: General workflow for reductive amination.

STAB is the reagent of choice for many reductive aminations due to its mildness and tolerance for a wide range of functional groups. It selectively reduces the iminium ion in the presence of the starting aldehyde.[9]

-

Setup: In a round-bottom flask, dissolve tert-butyl 4-formylphenethylcarbamate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, adding a small amount of acetic acid (0.1 eq) can catalyze imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Trustworthiness Note: This one-pot procedure is highly efficient. The use of STAB avoids the need for pH control that is sometimes required with sodium cyanoborohydride and avoids the toxicity of cyanide byproducts.[8]

The Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).

Caption: The mechanism of the Wittig reaction.

Stabilized ylides (e.g., those containing an adjacent ester or ketone) are generally bench-stable and less reactive, leading to a high stereoselectivity for the (E)-alkene.[12][13]

-

Setup: Dissolve tert-butyl 4-formylphenethylcarbamate (1.0 eq) in a suitable solvent such as THF or DCM in a round-bottom flask.

-

Ylide Addition: Add the stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, Ph₃P=CHCO₂Et, 1.1 eq) directly to the solution.

-

Reaction: Stir the mixture at room temperature. For less reactive stabilized ylides, gentle heating (e.g., to 50 °C) may be required.[12]

-

Monitoring: Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a byproduct can often be visualized on the TLC plate.

-

Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired alkene product, facilitating separation.

Expertise Note: The driving force for the Wittig reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.[12] The choice of a stabilized vs. non-stabilized ylide is a critical decision that dictates the stereochemical outcome of the newly formed double bond. Non-stabilized ylides typically favor the (Z)-alkene.[13]

Aldol Condensation: Extending the Carbon Skeleton

The Aldol condensation allows for the formation of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds.[14][15] This reaction extends the carbon framework by reacting the aldehyde with an enolate nucleophile.

A common variation is the Claisen-Schmidt condensation, where an aldehyde without α-hydrogens (like our building block) reacts with an enolizable ketone (e.g., acetone) under basic conditions.[16] This avoids self-condensation of the aldehyde.

-

Setup: In a flask, dissolve tert-butyl 4-formylphenethylcarbamate (1.0 eq) and the ketone (e.g., acetone, 3-5 eq) in a solvent like ethanol or a mixture of THF/water.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH, 1.1 eq).

-

Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting product is the α,β-unsaturated ketone (the condensation product), which can be purified by chromatography or recrystallization.

Causality Note: Using an excess of the ketone and basic conditions favors the condensation product, where dehydration occurs to form a stable conjugated system. The initial aldol addition product is often not isolated under these conditions.[15]

Conclusion: A Gateway to Molecular Innovation

tert-Butyl 4-formylphenethylcarbamate is more than just a chemical; it is a strategic tool for molecular construction. Its bifunctional nature, combining a versatile aldehyde with a protected amine, provides a reliable and predictable platform for building complex molecular architectures. The reactions outlined in this guide—reductive amination, olefination, and aldol condensation—represent fundamental transformations that open doors to a vast chemical space, making this building block a highly valuable asset in the modern synthetic chemist's toolbox, particularly in the rapid development of new pharmaceutical candidates.[17]

References

-

Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]

-

PubChem. tert-Butyl 4-formylbenzyl(methyl)carbamate. [Link]

-

Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

-

Poveda, A., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

-

PubChem. tert-butyl N-(4-formylphenyl)-N-methylcarbamate. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Sathee Jee. Chemistry Aldol Condensation. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

University of Wisconsin. The Aldol Reaction and Condensation. [Link]

-

Wikipedia. Wittig reaction. [Link]

- Google Patents.

-

Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

Master Organic Chemistry. The Wittig Reaction. [Link]

-

Oakwood Chemical. tert-Butyl (3-formylphenyl)carbamate. [Link]

-

National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

- Google Patents.

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

-

Master Organic Chemistry. Making Substituted Amines Through Reductive Amination. [Link]

-

Wikipedia. Aldol reaction. [Link]

-

Dunsford, J. J., et al. (2017). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis. [Link]

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

UT Southwestern Medical Center. (2017). Researchers Report Chemical Reaction with Potential to Speed Drug Development. [Link]

-

ResearchGate. Reaction mechanism for the formation of tert-butyl ether. [Link]

-

Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

ResearchGate. Catalytic synthesis of t-BAMBP and its purification through distillation. [Link]

-

PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]

-

University of Colorado Boulder. Spectroscopy Problems. [Link]

-

KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II. [Link]

- Google Patents.

Sources

- 1. tert-Butyl 4-formylbenzylcarbamate | CymitQuimica [cymitquimica.com]

- 2. 780821-17-2|tert-Butyl (4-formylphenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 156866-52-3|tert-Butyl 4-formylbenzylcarbamate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

The Indispensable Role of Boc-Protected Amines in Modern Organic Synthesis: A Technical Guide for Drug Development Professionals

Abstract

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. Among the arsenal of tools available to the synthetic chemist, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone for the management of primary and secondary amines. Its widespread adoption is not a matter of convention but a testament to its unique combination of stability, ease of introduction, and, most critically, its selective removal under mild acidic conditions. This guide provides an in-depth technical analysis of the strategic application of Boc-protected amines, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern their use. We will explore the mechanistic intricacies of Boc protection and deprotection, offer a comparative analysis of deprotection protocols with field-proven insights, and provide detailed experimental methodologies to empower researchers in the rational design and execution of complex synthetic routes.

The Strategic Imperative for Amine Protection

Amines are fundamental building blocks in a vast array of biologically active molecules, from peptides and oligonucleotides to small-molecule drugs. However, their inherent nucleophilicity and basicity present a significant challenge in multi-step syntheses.[1][2] Unprotected amines can engage in a variety of undesirable side reactions, including but not limited to:

-

Reaction with electrophiles: Competing with the desired reaction at other sites in the molecule.

-

Base-mediated reactions: Catalyzing unintended enolization, elimination, or hydrolysis.

-

Oxidation: Degradation in the presence of oxidizing agents.

The temporary masking, or "protection," of an amine functionality as a less reactive derivative is therefore essential to ensure the chemoselectivity of subsequent transformations.[3][4] The ideal protecting group strategy is characterized by:

-

Ease and selectivity of introduction: High-yielding formation of the protected amine without affecting other functional groups.

-

Stability: Robustness to a wide range of reaction conditions.

-

Ease and selectivity of removal (deprotection): Quantitative cleavage under conditions that leave other functionalities and the molecular backbone intact.

The Boc group, which converts a nucleophilic amine into a sterically hindered and electronically stabilized carbamate, fulfills these criteria with remarkable efficacy, making it one of the most utilized protecting groups in organic chemistry.[5]

The Chemistry of the Boc Group: Protection and Deprotection

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]

Caption: Boc Deprotection Workflow.

The liberated t-butyl cation is a reactive electrophile and can be scavenged by nucleophiles in the reaction mixture or undergo elimination to form isobutene gas. [9]The potential for the t-butyl cation to alkylate sensitive residues, particularly in peptide synthesis (e.g., tryptophan, methionine), necessitates the use of "scavengers" in the deprotection cocktail, a topic we will explore in a later section. [1]

Field-Proven Insights: Selecting the Optimal Deprotection Strategy

While the principle of acid-catalyzed deprotection is straightforward, the choice of acid, solvent, and temperature can have a profound impact on the reaction's efficiency, selectivity, and the integrity of the target molecule.

Comparative Analysis of Common Deprotection Protocols

The following table provides a comparative summary of frequently employed Boc deprotection methods, offering insights into their relative strengths and weaknesses.

| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temp. (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h [10] | >95% | Highly effective, volatile, and easy to remove. [10] | Harshly acidic, may cleave other acid-labile groups. [10]Corrosive and toxic. |

| Hydrochloric Acid (HCl) | 4M HCl | Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 h [10] | >95% | Cost-effective, product often precipitates as the HCl salt, aiding isolation. [10] | Dioxane is a potential carcinogen; can be less selective than TFA. |

| Lewis Acids | TMSI, ZnBr₂, AlCl₃ | Dichloromethane (DCM), Chloroform | Room Temp. | 1 - 12 h | Variable | Milder conditions for some substrates; can offer different selectivity. [11][12] | Stoichiometric reagents required; workup can be more complex. |

| Thermal (Solvent-Free or High-Boiling Solvents) | Heat | Toluene, Water, Trifluoroethanol | 100 - 180 °C | 5 min - several h [5][13] | Good to Excellent | "Green" alternative, avoids strong acids. [14][15]Can be highly selective. [16] | High temperatures may not be suitable for all substrates. |

Causality Behind Experimental Choices: A Deeper Dive

-

TFA in DCM: This is often the default choice, especially in solid-phase peptide synthesis (SPPS), due to its high efficacy and the ease of removing both the acid and solvent under vacuum. [10][17]However, its strong acidity can be detrimental to other acid-sensitive protecting groups like trityl (Trt) or tert-butyl (tBu) ethers and esters. [18]

-

HCl in Dioxane/Ethyl Acetate: This method is a cost-effective alternative to TFA. A significant practical advantage is that the deprotected amine often precipitates from the reaction mixture as its hydrochloride salt, simplifying purification to a simple filtration. [10]This can be particularly useful in large-scale syntheses.

-

Choosing Between TFA and HCl: The decision often hinges on the presence of other acid-labile groups. The relative rate of cleavage of different protecting groups is acid-dependent. For instance, a careful choice of acid and concentration can sometimes allow for the selective removal of a Boc group in the presence of a tBu ester. Hexafluoroisopropanol (HFIP) has been shown to remarkably accelerate Boc cleavage, enabling the use of stoichiometric amounts of acid and enhancing selectivity. [19]

-

Green Chemistry Approaches: Growing environmental concerns have spurred the development of more sustainable methods. Deprotection by refluxing in water is an elegant, catalyst-free method for certain substrates, avoiding the use of corrosive acids and organic solvents. [14][20][21]Similarly, thermal deprotection in high-boiling, non-polar solvents can be highly efficient and selective, driven by the entropic advantage of releasing two gaseous products (isobutylene and CO₂). [5][22]

Troubleshooting and Management of Side Reactions

Despite its robustness, the use of Boc-protected amines is not without potential pitfalls. A proactive understanding of common side reactions is crucial for successful synthesis.

Incomplete Protection/Deprotection

-

Steric Hindrance: Highly substituted or sterically demanding amines can be slow to protect. In such cases, increasing the reaction temperature, using a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP), or extending the reaction time may be necessary. [23][24]Similarly, sterically hindered Boc groups can be slow to deprotect, requiring stronger acidic conditions or longer reaction times. [24]

Side Reactions During Deprotection

-

t-Butylation: As previously mentioned, the electrophilic t-butyl cation generated during deprotection can alkylate nucleophilic residues. This is a significant concern in peptide synthesis, particularly with tryptophan, methionine, and tyrosine. [1]To mitigate this, scavengers are added to the deprotection reagent (cleavage cocktail). Common scavengers include:

-

Thioanisole or ethanedithiol (EDT): Traps the t-butyl cation through electrophilic aromatic substitution or reaction with the thiol.

-

Water: Can act as a scavenger but may also promote hydrolysis of other sensitive groups.

-

Triisopropylsilane (TIS): A reducing scavenger that can also reduce oxidized methionine.

-

-

Formation of Pyroglutamic Acid: N-terminal glutamine residues can cyclize to form pyroglutamic acid under acidic deprotection conditions. This can be minimized by using milder deprotection conditions and ensuring complete removal of the acid before subsequent steps.

-

Aspartimide Formation: Aspartic acid residues can form a five-membered cyclic imide (aspartimide) intermediate, particularly when the following amino acid is small (e.g., glycine, serine). This can lead to racemization and the formation of β-aspartyl peptides. The use of additives like 1-hydroxybenzotriazole (HOBt) during coupling can suppress this side reaction.

The Boc Group in Action: Applications in Drug Development

The Boc/Bzl (benzyl for side-chain protection) strategy was a foundational methodology in solid-phase peptide synthesis and remains relevant for certain applications. [17]However, the Fmoc/tBu strategy, which utilizes a base-labile Nα-protecting group, has become more prevalent for routine peptide synthesis due to its milder final cleavage conditions. [25][] Nevertheless, the Boc group is indispensable in the synthesis of complex small-molecule drugs and as an orthogonal protecting group for amino acid side chains (e.g., in Fmoc-Lys(Boc)-OH). [1]Its stability to a wide range of conditions, including catalytic hydrogenation (used to remove Cbz groups) and basic conditions (used to remove Fmoc groups), makes it a vital component of orthogonal protection schemes. [7][8][17] Case Study Examples:

-

Anticancer Drugs: In the synthesis of derivatives of complex natural products like paclitaxel, Boc protection of key amine functionalities is crucial to prevent competitive reactions and ensure the stability of vital intermediates during the construction of the intricate molecular architecture. [27]* Antibiotics: During the semi-synthesis and modification of penicillin or cephalosporin scaffolds, Boc protection effectively isolates the reactivity of side-chain amines, preventing unwanted side reactions and improving the purity and quality of the final antibiotic. [27]* Peptide Therapeutics: In the synthesis of peptide drugs like insulin analogues, the Boc group is used to protect the ε-amino group of lysine residues, ensuring that peptide bond formation occurs exclusively at the α-amino group of the growing peptide chain. [27]

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

-

Amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (NEt₃) (1.2 equiv)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 equiv) in THF or DCM.

-

Add triethylamine (1.2 equiv) to the solution.

-

Add (Boc)₂O (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine. [6]

Protocol 2: General Procedure for Boc Deprotection using TFA in DCM

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add an equal volume of TFA (to create a 50% TFA/DCM solution). For more sensitive substrates, a 20-25% solution can be used.

-

Stir the mixture at room temperature for 0.5-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

To ensure complete removal of residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times. [6]The product is typically obtained as the TFA salt.

Protocol 3: General Procedure for Boc Deprotection using HCl in Dioxane

Materials:

-

N-Boc protected amine (1.0 equiv)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Suspend or dissolve the N-Boc protected amine in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC. Often, the hydrochloride salt of the deprotected amine will precipitate out of solution.

-

Upon completion, the precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. [13]Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.

Conclusion

The tert-butoxycarbonyl group is far more than a simple placeholder in organic synthesis. It is a sophisticated chemical tool that, when wielded with a deep understanding of its reactivity and nuances, provides chemists with precise control over complex molecular architectures. Its stability profile, coupled with the predictable and tunable nature of its acid-catalyzed cleavage, ensures its continued and indispensable role in the synthesis of pharmaceuticals and other advanced materials. By moving beyond rote protocol-following to a more nuanced, mechanism-driven approach, researchers can fully harness the power of the Boc group to accelerate innovation and overcome synthetic challenges on the path to discovery.

References

- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). BenchChem.

- Acid-Labile Protecting Groups Definition. (n.d.). Fiveable.

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (n.d.). BenchChem.

- Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. (n.d.). BenchChem.

- A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc. (n.d.). BenchChem.

- A Comparative Guide to Boc Deprotection Methodologies. (n.d.). BenchChem.

- A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist. (n.d.). BenchChem.

- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.).

- Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). (2022).

- A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. (n.d.). Taylor & Francis Online.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025).

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.

- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Understanding Acid Lability of Cysteine Protecting Groups. (2025).

- Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry.

- Overcoming steric hindrance with Boc-L-isoleucine. (n.d.). BenchChem.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.

- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.

- Protective Groups. (n.d.). Organic Chemistry Portal.

- Alcohol Protecting Groups. (n.d.).

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.

- Protecting group. (n.d.). Wikipedia.

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). The Journal of Organic Chemistry.

- Deprotection of N-Boc Groups under Continuous-Flow High-Temper

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025).

- Synthesis of Boc-protected bicycloproline. (n.d.).

- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025).

- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). Royal Society of Chemistry.

- Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry. (2025). American Chemical Society.

Sources

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mcours.net [mcours.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fiveable.me [fiveable.me]

- 19. Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. total-synthesis.com [total-synthesis.com]

- 27. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Functional Group in Synthesis

Introduction